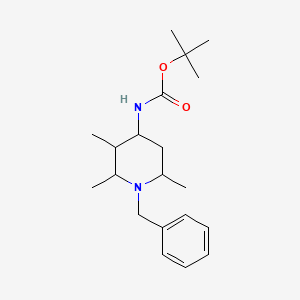

tert-butyl N-(1-benzyl-2,3,6-trimethylpiperidin-4-yl)carbamate

Description

Properties

Molecular Formula |

C20H32N2O2 |

|---|---|

Molecular Weight |

332.5 g/mol |

IUPAC Name |

tert-butyl N-(1-benzyl-2,3,6-trimethylpiperidin-4-yl)carbamate |

InChI |

InChI=1S/C20H32N2O2/c1-14-12-18(21-19(23)24-20(4,5)6)15(2)16(3)22(14)13-17-10-8-7-9-11-17/h7-11,14-16,18H,12-13H2,1-6H3,(H,21,23) |

InChI Key |

ORBLPFKGRVVFDQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C(C(N1CC2=CC=CC=C2)C)C)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-benzyl-2,3,6-trimethylpiperidin-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl carbamate group. The reaction is usually carried out under basic conditions, such as with the use of a base like triethylamine, to facilitate the formation of the carbamate linkage .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(1-benzyl-2,3,6-trimethylpiperidin-4-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the piperidine ring or other functional groups.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce deoxygenated or hydrogenated products .

Scientific Research Applications

Tert-butyl N-(1-benzyl-2,3,6-trimethylpiperidin-4-yl)carbamate is a chemical compound with the molecular formula and a molecular weight of approximately 332.48 - 332.5 g/mol . It features a tert-butyl group attached to a carbamate functional group, linked to a piperidine ring further substituted with a benzyl group and three methyl groups at the 2, 3, and 6 positions.

Structure and Characteristics

The compound is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The presence of the tert-butyl group provides steric hindrance, influencing its reactivity and interaction with biological targets.

Unique Features

The structural complexity of this compound makes it potentially useful in medicinal chemistry and pharmacology. Variations in the position of methyl groups can influence activity.

Chemical Reactivity

The chemical reactivity of this compound can be attributed to its functional groups. The carbamate moiety can undergo hydrolysis under acidic or basic conditions to release the corresponding amine and alcohol. Additionally, the piperidine ring may participate in nucleophilic substitution reactions, particularly at the nitrogen atom or at positions where substituents can be introduced.

Similar Compounds

The following compounds are similar in structure, but have different methyl substitutions:

- Tert-butyl N-(1-benzyl-2,4,6-trimethylpiperidin-3-yl)carbamate

- Tert-butyl N-(1-benzyl-2,5,6-trimethylpiperidin-3-yl)carbamate

- Tert-butyl N-(1-benzyl-4,5,6-trimethylpiperidin-3-yl)carbamate

These compounds highlight the diversity within piperidine derivatives and underscore how minor structural modifications can significantly impact biological activity and applicability.

Potential Applications

While specific case studies and comprehensive data tables directly focusing on the applications of this compound are not available in the search results, the structural features and reactivity of related compounds suggest potential applications:

- Medicinal Chemistry : Due to its structural complexity, it is recognized for potential applications in medicinal chemistry and pharmacology.

- Organic Synthesis : It is often used in organic synthesis and medicinal chemistry due to its unique structural properties.

- Enzyme Inhibition : It can act as an inhibitor of certain enzymes or receptors, modulating their activity.

- Pharmaceutical Research: Piperidine derivatives, in general, are widely explored in pharmaceutical research due to their diverse biological activities.

Safety Information

(R)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate has the following safety information :

- Signal Word: Warning

- Hazard Statements: H302-H315-H319-H335

- Precautionary Statements: P261-P305+P351+P338

Mechanism of Action

The mechanism of action of tert-butyl N-(1-benzyl-2,3,6-trimethylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets. For example, it may selectively enhance the slow inactivation of voltage-gated sodium channels, thereby modulating neuronal activity. Additionally, it can regulate the collapse response mediator protein 2 (CRMP2), which is involved in neuronal signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares tert-butyl N-(1-benzyl-2,3,6-trimethylpiperidin-4-yl)carbamate with structurally related piperidine and carbamate derivatives:

Physicochemical Properties

While explicit data for the target compound (e.g., melting point, solubility) are unavailable, comparisons can be inferred:

- Lipophilicity : The benzyl and trimethyl groups likely increase logP compared to less-substituted analogs, impacting membrane permeability.

- Stability : The Boc group’s stability under acidic conditions contrasts with carbamates bearing electron-withdrawing substituents (e.g., sulfonyl groups in ), which may exhibit altered hydrolysis kinetics.

Biological Activity

tert-butyl N-(1-benzyl-2,3,6-trimethylpiperidin-4-yl)carbamate is a complex organic compound with potential implications in medicinal chemistry. This article explores its biological activity, including its synthesis, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 332.49 g/mol. Its structure features a tert-butyl group linked to a carbamate functional group, which is attached to a piperidine ring with a benzyl substituent and three methyl groups at positions 2, 3, and 6. The presence of these functional groups contributes to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These include:

- Formation of the Piperidine Ring : The initial step involves creating the piperidine structure through cyclization reactions.

- Substitution Reactions : Benzyl and methyl groups are introduced at specific positions on the piperidine ring.

- Carbamate Formation : The final step involves the reaction of the piperidine derivative with tert-butyl isocyanate to form the carbamate.

Antibacterial Activity

Research has indicated that derivatives of compounds similar to this compound exhibit significant antibacterial properties. A study evaluated various carbamate derivatives against strains such as E. coli, M. luteus, and B. cereus, revealing that some compounds demonstrated high activity compared to control agents while showing low toxicity in cytotoxicity assays .

Pharmacological Applications

The structural characteristics of this compound suggest potential applications in:

- Antimicrobial Agents : Its ability to combat resistant bacterial strains makes it a candidate for further development in antibiotic therapies.

- Neurological Disorders : Compounds with similar piperidine structures have been investigated for their effects on neurotransmitter systems, indicating possible applications in treating neurological conditions.

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds:

- Study on Antibacterial Efficacy : A recent investigation synthesized various carbamate derivatives and assessed their antibacterial properties using microdilution broth susceptibility assays. The results indicated that certain derivatives were particularly effective against gram-positive bacteria .

- Toxicity Assessments : The Artemia salina assay was employed to evaluate cytotoxicity, revealing that some compounds exhibited low toxicity profiles while maintaining antibacterial efficacy .

Comparative Analysis of Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Complex piperidine structure | High potential as an antimicrobial agent |

| Tert-butyl N-(1-benzyl-2,4,6-trimethylpiperidin-3-yl)carbamate | Similar core structure with different methyl substitutions | Variations may influence pharmacological properties |

| Tert-butyl N-(1-benzyl-2,5,6-trimethylpiperidin-3-yl)carbamate | Different methyl arrangements | Potentially distinct interaction profiles |

This table illustrates how minor structural modifications can significantly impact the biological activity and applicability of these compounds.

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl N-(1-benzyl-2,3,6-trimethylpiperidin-4-yl)carbamate?

The synthesis typically involves multi-step reactions, including:

- Condensation : Reacting a benzyl-substituted aldehyde (e.g., 3-nitrobenzaldehyde) with a piperidine derivative.

- Reduction : Using catalysts like Pd/C under hydrogen to reduce nitro groups or other functionalities.

- Protection : Introducing the tert-butyl carbamate group via Boc-protection using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with triethylamine as a base .

- Methylation : Alkylation agents like methyl iodide or dimethyl sulfate for methyl group introduction at specific positions.

Key Reaction Conditions :

| Step | Reagents/Catalysts | Solvent | Temperature | Yield Optimization |

|---|---|---|---|---|

| Condensation | Triethylamine | DCM | 0–25°C | Slow addition of reactants |

| Reduction | H₂, Pd/C | Ethanol | RT | Monitor by TLC |

| Boc Protection | Boc₂O, TEA | DCM | 0°C → RT | Excess Boc₂O (1.2 eq) |

Q. How can researchers purify and characterize this compound?

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

- Characterization :

Q. What safety precautions are required for handling this compound?

While specific safety data for this compound is limited, analogous carbamates suggest:

- PPE : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention for ingestion .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Continuous Flow Synthesis : Reduces reaction time and improves reproducibility .

- Catalyst Screening : Test Pd/C vs. Raney Ni for selective reductions.

- Solvent Optimization : Replace DCM with greener solvents (e.g., 2-MeTHF) without compromising yield .

Q. What strategies resolve contradictory data between NMR and X-ray crystallography?

- Dynamic Effects : NMR may show averaged signals due to conformational flexibility, while X-ray captures static structures. Use variable-temperature NMR to assess dynamics .

- Crystal Packing Analysis : SHELX-refined structures may reveal intermolecular interactions (e.g., hydrogen bonds) that stabilize specific conformations .

Q. How can computational modeling predict the compound’s reactivity?

- DFT Calculations : Simulate reaction pathways (e.g., nitro reduction energetics) using Gaussian or ORCA.

- Docking Studies : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina .

Q. What methods separate enantiomers of chiral intermediates?

- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC).

- Diastereomeric Salt Formation : React with chiral acids (e.g., tartaric acid) and recrystallize .

Q. How to address impurities in the final product?

- LC-MS Analysis : Identify byproducts (e.g., de-Boc derivatives).

- Process Control : Adjust Boc-protection step pH to minimize hydrolysis .

Data Contradiction Analysis

Q. Conflicting reactivity reports in literature: How to validate experimental outcomes?

- Reproducibility Checks : Repeat reactions under cited conditions (e.g., solvent purity, catalyst lot variations).

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .

- Cross-Validation : Compare results with structurally similar compounds (e.g., tert-butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.